

Alpha-D-Fucose CAS registry number and identifiers

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Compound of Interest

Compound Name: *Alpha-D-Fucose*

Cat. No.: *B3054777*

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Alpha-D-Fucose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-D-Fucose**, including its chemical identifiers, biological significance with a focus on cell signaling, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Identifiers and Properties of Alpha-D-Fucose

Alpha-D-Fucose is a monosaccharide that plays a crucial role in various biological processes. Accurate identification is paramount for research and development. The following table summarizes its key identifiers and chemical properties.

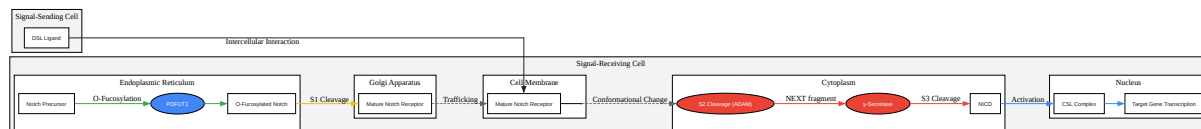
Identifier Type	Value	Citation(s)
CAS Registry Number	6189-71-5	[1]
PubChem CID	444200	[1]
Molecular Formula	C ₆ H ₁₂ O ₅	[1]
IUPAC Name	(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol	[1]
Other IUPAC Name	6-deoxy-alpha-D-galactohexopyranose	[1]
Synonyms	alpha-D-fucopyranose, 6-deoxy-α-D-galactose	[1]
Molecular Weight	164.16 g/mol	[1]
Physical Description	Solid	
Biological Role	Allergen, Enantiomer of alpha-L-fucose	[1]

Biological Significance: The Role of Fucosylation in Notch Signaling

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that modulates the function of proteins involved in cell signaling. One of the most well-characterized examples is the role of O-fucosylation in the Notch signaling pathway, a highly conserved pathway crucial for cell-fate determination during development and in adult tissue homeostasis.

The Notch receptor is a transmembrane protein that, upon binding to its ligand on an adjacent cell, undergoes a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes. O-fucosylation of the Notch receptor's extracellular domain by the enzyme O-fucosyltransferase 1 (POFUT1) is essential for its proper folding, trafficking, and ligand binding affinity. This modification directly impacts the strength and outcome of Notch signaling.

Below is a diagram illustrating the fucosylation-dependent Notch signaling pathway.



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Caption: Fucosylation-dependent Notch Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **alpha-D-Fucose**.

Protocol 1: Synthesis of (alpha/beta)-D-Fucose

This protocol is adapted from a patented method for the preparation of a mixture of alpha and beta anomers of D-fucose.

Materials:

- D-galactose
- Dry acetone
- Concentrated sulfuric acid
- Anhydrous cupric sulfate

- N-bromosuccinimide (NBS)
- Triphenylphosphine (Ph_3P)
- Toluene
- Tetrahydrofuran (THF)
- Reducing agent (e.g., NaBH_4)
- Acetic acid solution ($\text{AcOH}:\text{H}_2\text{O} = 4:1 \text{ v/v}$)
- Anhydrous ethanol

Procedure:

- **Step 1: Acetonide Protection.** In a flask, add D-galactose and anhydrous cupric sulfate to dry acetone. While stirring at room temperature, slowly add concentrated sulfuric acid. The molar ratio of D-galactose to sulfuric acid to acetone should be approximately 1:0.01:10. This reaction forms 1,2:3,4-di-O-isopropylidene-D-galactopyranose.
- **Step 2: Bromination.** To the product from Step 1 dissolved in toluene, add N-bromosuccinimide and triphenylphosphine. The reaction mixture is then concentrated and purified by chromatography to yield 6-bromo-1,2:3,4-di-O-isopropylidene-D-galactopyranose.
- **Step 3: Reduction.** Dissolve the brominated compound in tetrahydrofuran and add a suitable reducing agent to convert the bromo group to a methyl group, yielding 1,2:3,4-di-O-isopropylidene-D-fucopyranose.
- **Step 4: Deprotection.** Dissolve the product from Step 3 in an acetic acid solution ($\text{AcOH}:\text{H}_2\text{O} = 4:1 \text{ v/v}$) and heat at 80°C for 3 hours. This step removes the acetonide protecting groups. Concentrate the reaction mixture under reduced pressure and recrystallize the product from anhydrous ethanol to obtain a white solid of (alpha/beta)-D-Fucose.

Protocol 2: Analysis of Fucose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of fucose in a sample, for example, from a biological extract or a synthetic reaction mixture.

Materials and Equipment:

- HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)
- Carbohydrate analysis column (e.g., Prevail Carbohydrate ES or Shodex Asahipak NH2P-50 4E)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 0.5% Ammonium acetate solution
- L-Fucose standard
- Sample containing fucose

Procedure:

- Sample Preparation: If the fucose is part of a polysaccharide, it must first be hydrolyzed. This can be achieved by treating the sample with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours. After hydrolysis, the acid is removed by evaporation under a stream of nitrogen. The dried hydrolysate is then reconstituted in the mobile phase.
- HPLC Conditions:
 - Column: Prevail Carbohydrate ES (5 µm, 4.6 x 250 mm) or equivalent.
 - Column Temperature: 30°C.
 - Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% of 0.5% Ammonium acetate.
 - Flow Rate: 1.0 mL/min.
 - Detector (ELSD): Drift tube temperature 100°C, Airflow 3 L/min.

- **Standard Curve:** Prepare a series of L-fucose standards of known concentrations (e.g., 5 µg/mL to 100 µg/mL). Inject each standard onto the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the prepared sample onto the HPLC system.
- **Quantification:** Identify the fucose peak in the sample chromatogram by comparing its retention time with that of the fucose standard. Quantify the amount of fucose in the sample by using the standard curve.

Protocol 3: Characterization of Alpha-D-Fucose by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. This protocol describes the general procedure for acquiring and interpreting NMR spectra of fucose.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterium oxide (D₂O)
- **Alpha-D-Fucose** sample

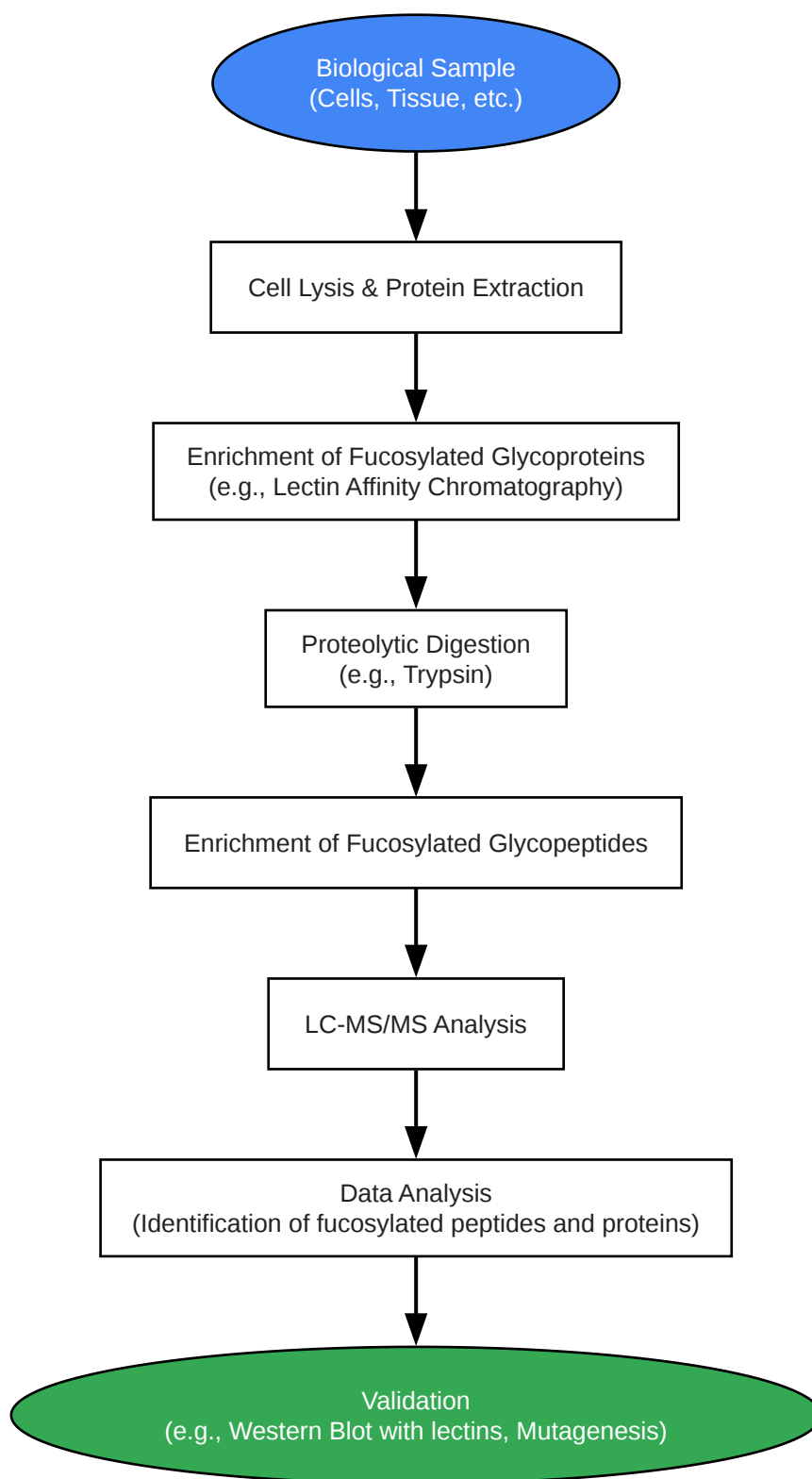
Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **alpha-D-Fucose** sample in 0.5-0.7 mL of D₂O in an NMR tube.
- **NMR Data Acquisition:**
 - Acquire a one-dimensional (1D) ¹H NMR spectrum.
 - Acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

- Spectral Analysis:
 - ^1H NMR: The anomeric proton (H-1) of **alpha-D-Fucose** typically appears as a doublet at a characteristic downfield chemical shift. The coupling constant ($^3J(\text{H1},\text{H2})$) provides information about the anomeric configuration. Other proton signals will appear in the more crowded upfield region.
 - COSY and TOCSY: These experiments are used to establish the connectivity between protons within the sugar ring. Starting from the anomeric proton, one can "walk" through the spin system to assign all the protons.
 - HSQC: This experiment correlates each proton with its directly attached carbon, allowing for the assignment of the ^{13}C NMR spectrum.
 - The chemical shifts and coupling constants are compared with literature values for **alpha-D-Fucose** to confirm its identity and purity.

Experimental Workflow: Studying Protein Fucosylation

The following diagram outlines a general workflow for the identification and characterization of fucosylated proteins from a complex biological sample.



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Caption: General workflow for the study of protein fucosylation.

This workflow typically involves the initial extraction of proteins from a biological source, followed by the enrichment of fucosylated glycoproteins using lectins that specifically bind to fucose residues. The enriched proteins are then digested into peptides, and the fucosylated glycopeptides are further enriched. Finally, the samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteins and the sites of fucosylation. The findings are then validated using orthogonal methods.

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